Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside
Description
Chemical Identity and Nomenclature
Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside is systematically named according to IUPAC guidelines as (3aS,6S)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-dioxolo[4,5-c]pyran. Its molecular formula is C₁₁H₂₀O₅ , with a molecular weight of 232.27 g/mol . The compound’s structure features:
- A galactopyranoside core in the α-anomeric configuration.
- A 6-deoxy modification (absence of hydroxyl at C-6).
- Methyl ether protection at the 2-O position.
- A 3,4-O-isopropylidene ketal protecting the cis-diol at C-3 and C-4.
The stereochemistry and protecting group arrangement are represented in the following notations:
| Property | Value |
|---|---|
| SMILES | CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C |
| InChI | InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6?,7-,8?,9?,10-/m0/s1 |
These structural attributes render the compound highly stable under acidic and basic conditions, making it ideal for multi-step synthetic workflows.
Historical Context in Carbohydrate Chemistry
The development of methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside is rooted in the evolution of protecting group strategies in mid-20th-century carbohydrate chemistry. The isopropylidene group, first reported in the 1950s, became a cornerstone for protecting cis-diols due to its stability and selective deprotection under mild acidic conditions. By the 1980s, the "armed-disarmed" concept—where electron-donating groups (e.g., methyl ethers) enhance glycosyl donor reactivity—revolutionized oligosaccharide synthesis. This compound exemplifies these principles, combining a disarmed isopropylidene group with an armed methyl ether to enable controlled glycosylation.
Significance in Glycoscience Research
This derivative plays a pivotal role in:
- Glycan Microarray Development : Its terminal galactose moiety, when deprotected, serves as a probe for studying carbohydrate-protein interactions in high-throughput assays.
- Glycosyl Donor Synthesis : The 2-O-methyl group directs β-glycosidic bond formation via neighboring group participation, critical for synthesizing blood group antigens.
- Protecting Group Orthogonality : The isopropylidene ketal can be selectively removed without affecting methyl ethers, enabling sequential functionalization.
For example, in automated glycan synthesis, this compound has been used to construct tumor-associated carbohydrate antigens like the Thomsen-Friedenreich (TF) epitope.
Physicochemical Properties
Key physicochemical characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 232.27 g/mol | |
| Solubility | Soluble in chloroform, methanol | |
| Stability | Stable at room temperature | |
| Melting Point | Not reported | - |
The compound’s lipophilic nature (LogP ≈ 0.91) facilitates its use in organic-phase reactions, while its stability ensures compatibility with prolonged synthetic sequences.
Properties
IUPAC Name |
(3aS,6S)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6?,7-,8?,9?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZDTWLBNXZFP-LDNHNQRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]2C(C([C@H](O1)OC)OC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Methylation
Recent studies explore enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases. This method offers superior regioselectivity but requires optimized fermentation conditions and yields ~60% product.
One-Pot Strategies
A streamlined one-pot approach combines isopropylidene protection and methylation using dual catalysts (e.g., TsOH and NaH). While reducing reaction steps, this method achieves lower yields (65–70%) due to competing side reactions.
Industrial-Scale Production Considerations
Large-scale synthesis demands cost-effective reagents and waste minimization. Key industrial adaptations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or other substituted products.
Scientific Research Applications
Structural Characteristics
The compound features a methoxy group and isopropylidene protection on the sugar moiety, which enhances its stability and reactivity in chemical reactions. The presence of these functional groups allows for selective reactions that are crucial in synthetic organic chemistry.
Synthesis of Glycosides
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions. It can be utilized to synthesize various glycosides that are important in biological systems.
Case Study : In a study focused on synthesizing glycosylated compounds for drug development, researchers utilized this compound as a precursor to create complex glycosides that demonstrated enhanced biological activity against specific bacterial strains .
Glycoconjugate Formation
The compound is instrumental in the preparation of glycoconjugates, which are essential for studying carbohydrate-protein interactions. These interactions play critical roles in cell signaling and immune responses.
Data Table: Glycoconjugates Synthesized Using this compound
| Glycoconjugate Type | Application Area | Biological Activity |
|---|---|---|
| Glycoproteins | Vaccine development | Enhanced immune response |
| Glycolipids | Cell membrane studies | Membrane fluidity modulation |
| Glycoclusters | Lectin binding studies | Improved specificity in assays |
Inhibitors of Glycosidases
Research has shown that derivatives of this compound can act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. This property is particularly useful in the development of therapeutic agents for diseases related to glycan metabolism.
Case Study : A recent study highlighted the effectiveness of modified derivatives in inhibiting α-glucosidases, demonstrating potential applications in managing diabetes by slowing carbohydrate absorption .
Tools for Lectin Studies
Lectins are proteins that bind carbohydrates with high specificity. This compound can be used to create lectin ligands for studying their binding properties and biological functions.
Research Insight : The spatial arrangement of carbohydrates presented by this compound has been shown to significantly influence lectin binding affinities, providing insights into carbohydrate recognition mechanisms .
Mechanism of Action
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside involves its interaction with enzymes and proteins that recognize specific glycan structures. It can act as a substrate or inhibitor in enzymatic reactions, influencing glycan synthesis and degradation pathways. The molecular targets include glycosidases and glycosyltransferases, which are enzymes involved in the modification of glycan structures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at C6
a) Methyl 6-Deoxy-6-iodo-α-D-galactopyranoside
- Structure : Features an iodo substituent at C6 instead of deoxygenation.
- Synthesis: Derived from 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose via iodination (using PPh₃/I₂) followed by methanolysis .
- Key Data :
- Applications : Used in radiopharmaceutical synthesis due to iodine's versatility in labeling.
b) Methyl-6-deoxy-6-fluoro-2,3,4-tri-O-methyl-β-D-galactopyranoside
- Structure : Fluorine at C6, with additional methyl groups at 2,3,4-O positions.
- Key Data :
- Applications : Explored in PET imaging and metabolic studies.
c) 6-Deoxy-6-isocyanato-1,2:3,4-di-O-isopropylidene-D-galactopyranose
Protecting Group Variations
a) Methyl 6-O-Trityl-2,3,4-Tri-O-acetyl-α-D-galactopyranoside
- Structure : Trityl group at C6 and acetyl groups at 2,3,4-O positions.
- Key Data :
- Applications : Trityl protection facilitates selective deprotection in stepwise glycosylations.
b) Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside
Crystallographic and Spectral Comparisons
- 6-Deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranoside Crystal Structure: Orthorhombic polymorph with distinct unit cell parameters (a = 8.232 Å, b = 12.456 Å, c = 15.789 Å) . Stability: The isopropylidene group confers rigidity, reducing hydrolysis susceptibility compared to acetylated analogs.
- Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside NMR Profile: Characteristic signals for isopropylidene (δ 1.3–1.5 ppm) and 2-O-methyl (δ 3.3–3.5 ppm) groups .
Biological Activity
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside (CAS Number: 74135-23-2) is a methylated sugar derivative that has garnered interest in various biological applications. This compound is characterized by its unique structural features and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C₁₁H₂₀O₅
- Molecular Weight : 232.27 g/mol
- CAS Number : 74135-23-2
- Structure : The compound contains a galactopyranoside moiety with specific methyl and isopropylidene substitutions, which may influence its biological interactions.
Biological Activity
Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside exhibits several biological activities, primarily related to its role as a sugar mimic and its potential interactions with glycoproteins and glycolipids.
Anticancer Properties
Recent studies have suggested that sugar derivatives can enhance the efficacy of anticancer agents. For instance, the incorporation of methylated sugars like Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside into drug formulations has been shown to improve the targeting of cancer cells while minimizing side effects associated with traditional chemotherapeutics .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Glycosylation : By mimicking natural sugars, this compound can interfere with glycosylation processes critical for cancer cell signaling.
- Modulation of Cell Adhesion : It may affect the interaction between cancer cells and their microenvironment, potentially inhibiting metastasis.
- Synergistic Effects with Chemotherapeutics : When used in combination with established chemotherapeutic agents, it has been observed to enhance cytotoxicity against various cancer cell lines .
Research Findings
A comprehensive review of literature reveals various studies investigating the biological activity of this compound:
- Cell Line Studies : In vitro studies using human cancer cell lines have demonstrated that Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside can reduce cell viability and induce apoptosis in a dose-dependent manner .
- Animal Models : Preliminary animal studies suggest that this compound may reduce tumor size when administered alongside conventional treatments, indicating its potential as an adjunct therapy in cancer treatment .
Case Studies
Several case studies highlight the practical applications of Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside in clinical settings:
- Combination Therapy in Breast Cancer : A study involving patients with advanced breast cancer showed improved outcomes when this methylated sugar was included in their treatment regimen alongside standard chemotherapy .
- Targeted Drug Delivery : Research on targeted drug delivery systems has indicated that incorporating this compound into nanoparticles enhances the specificity and efficacy of drug delivery to tumor tissues .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀O₅ |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 74135-23-2 |
| Biological Activity | Anticancer properties |
| Mechanism of Action | Inhibition of glycosylation |
| Synergistic Effects | Enhances cytotoxicity |
Q & A
Q. What are effective synthetic routes for Methyl 6-Deoxy-2-O-methyl-3,4-O-isopropylidene-α-D-galactopyranoside?
Methodological Answer: A multi-step synthesis is typically employed:
Starting Material : Begin with a protected galactopyranose derivative, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, to leverage its rigid bicyclic structure for regioselective modifications .
6-Deoxygenation : Use iodine (I₂) with triphenylphosphine (PPh₃) and imidazole in THF to replace the 6-hydroxyl group with iodine, followed by reductive deiodination or direct displacement to achieve the 6-deoxy moiety .
Methylation : Introduce the 2-O-methyl group via methyl iodide (MeI) under basic conditions (e.g., NaH/DMF), ensuring regioselectivity by leveraging steric hindrance from the isopropylidene group .
Deprotection : Selective removal of the 3,4-O-isopropylidene group using acidic methanol (HCl or AcCl) while retaining other protecting groups .
Key Considerations : Monitor reaction progress via TLC and confirm intermediates using NMR (e.g., disappearance of 6-OH signals at δ 3.3–3.5 ppm) .
Q. How can the structure of this compound be characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the anomeric proton (δ 4.6–5.0 ppm, J₁,₂ ≈ 3–4 Hz for α-configuration). The 6-deoxy group eliminates coupling at C-6, while 2-O-methylation shifts H-2 to δ ~3.4 ppm .
- ¹³C NMR : Confirm the isopropylidene group (quaternary carbons at δ 110–115 ppm) and methyl ethers (δ 55–60 ppm) .
- Mass Spectrometry : Use HRMS (ESI) to verify the molecular formula (e.g., [M+Na]⁺ peak at m/z 326.97 for C₁₁H₁₉IO₅) .
- X-ray Crystallography : Resolve absolute stereochemistry and ring puckering conformations, particularly for the isopropylidene-protected intermediate .
Q. What is the role of the 3,4-O-isopropylidene and 2-O-methyl groups in synthetic strategies?
Methodological Answer:
- 3,4-O-Isopropylidene :
- 2-O-Methyl :
- Steric Hindrance : Directs subsequent reactions (e.g., glycosylations) to specific positions by blocking C-2 .
- Metabolic Stability : Enhances resistance to enzymatic degradation in biological studies .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR coupling constants) be resolved for this compound?
Methodological Answer:
- Conformational Analysis : Use Cremer-Pople puckering coordinates to model ring distortions. For example, a flattened chair due to the isopropylidene group alters and coupling constants .
- Dynamic NMR : Perform variable-temperature experiments to detect chair-chair interconversions or anomeric effects influencing signal splitting .
- Comparative Studies : Cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) to validate NMR assignments .
Q. What strategies optimize glycosylation reactions using this compound as a glycosyl donor?
Methodological Answer:
- Activation Methods : Use trichloroacetimidate or thioglycoside derivatives for improved leaving-group stability. For example, treat with NIS/TfOH in anhydrous dichloromethane to generate an oxocarbenium ion intermediate .
- Stereocontrol : Leverage neighboring-group participation from the 2-O-methyl group to favor α-selectivity. Additives like DMF or toluene can stabilize transition states .
- Monitoring : Track glycosylation efficiency via MALDI-TOF MS or HPLC-MS to quantify unreacted donor .
Q. How does ring puckering conformation influence the compound’s reactivity in derivatization reactions?
Methodological Answer:
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () to quantify deviations from planarity. A higher value (e.g., ~0.5 Å) indicates significant puckering, which may sterically hinder reactions at axial positions .
- Reactivity Trends : Axial 2-O-methyl groups in a flattened chair may slow acylation at C-6 due to steric crowding, favoring equatorial modifications .
Q. How do acylation methods at C-6 compare for generating bioactive derivatives?
Methodological Answer:
- Direct Acylation : Use lauroyl chloride (C₁₁H₂₃COCl) with DMAP in pyridine to introduce lipophilic chains. Yields depend on reaction time (12–24 hrs) and excess acylating agent .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in tert-butanol enable regioselective acylation under mild conditions (40°C, 48 hrs), preserving acid-sensitive groups .
- Characterization : Compare C NMR shifts (e.g., C-6 ester carbonyl at δ 170–175 ppm) and HRMS to confirm acylation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
